molecular formula C10H15N3O B2589854 2-(2,4-Dimethylanilino)acetohydrazide CAS No. 314766-09-1

2-(2,4-Dimethylanilino)acetohydrazide

Cat. No.: B2589854
CAS No.: 314766-09-1
M. Wt: 193.25
InChI Key: HCLZOVCDGZRFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylanilino)acetohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) . This indicates the presence of a dimethylaniline group attached to an acetohydrazide group.

Scientific Research Applications

Environmental Pollutant Analysis

2,6-Dimethylaniline, a compound structurally similar to 2-(2,4-Dimethylanilino)acetohydrazide, has been extensively studied due to its presence as an environmental pollutant, often found in tobacco smoke and as a major metabolite of lidocaine. Research has demonstrated its ability to form DNA adducts, suggesting a metabolic activation profile akin to other arylamine carcinogens. The characterization and comparative 32P-postlabeling efficiencies of these DNA adducts have been a subject of intense study, offering insight into the potential carcinogenicity of such compounds (Gonçalves et al., 2001).

Nonlinear Optical Properties

Compounds structurally related to this compound, specifically certain hydrazones, have been synthesized and examined for their nonlinear optical properties. Investigations employing the single-beam z-scan technique have revealed these compounds' potential in optical device applications, such as optical limiters and switches. Their optical power limiting behavior and other parameters like nonlinear refractive index, absorption coefficient, and susceptibility indicate significant utility in technological applications (Naseema et al., 2010).

Pharmaceutical Applications

Synthesis and analysis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, compounds with a structural resemblance to this compound, have indicated significant antibacterial activity and lipoxygenase inhibitory activity. These molecules, bearing multiple functional groups, exhibit substantial potential in pharmacological applications, particularly as antibiotics and enzyme inhibitors (Rasool et al., 2016).

Corrosion Inhibition

Some derivatives related to this compound, specifically dimethyl-1H-pyrazole derivatives, have been investigated as corrosion inhibitors. Their efficiency in preventing corrosion on steel surfaces in acidic environments and their interaction with the metal surface through adsorption indicate their potential as protective agents against corrosion (El Arrouji et al., 2020).

Chemical Oxidation in Water Treatment

Studies on the chemical oxidation of compounds like 2,6-dimethylaniline, structurally related to this compound, using the Fenton process, have provided insights into water treatment methodologies. The identification of intermediates and the proposal of an oxidation pathway of organic pollutants highlight the potential of such processes in enhancing water purification and treatment strategies (Masomboon et al., 2009).

Safety and Hazards

The safety data sheet for 2-(2,4-Dimethylanilino)acetohydrazide indicates that it is an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(2,4-dimethylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLZOVCDGZRFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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